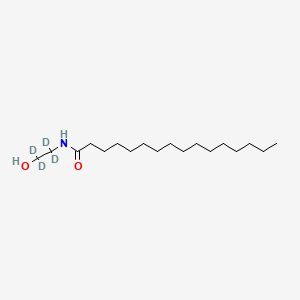

Palmitoylethanolamide-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Palmitoylethanolamide-d4 (PEA-d4) is the deuterium labeled version of Palmitoylethanolamide (PEA). PEA is an endogenous fatty acid amide and a lipid modulator . It has been studied in in vitro and in vivo systems using exogenously added or dosed compound . There is evidence that it binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain .

Synthesis Analysis

The synthesis of PEA-d4 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .

Molecular Structure Analysis

PEA-d4 is a derivative of polyunsaturated fatty acids, which can be long-chain amides, esters, or ethers capable of binding to and activating cannabinoid receptors .

Chemical Reactions Analysis

PEA is metabolized by the cellular enzymes fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amide hydrolase (NAAA), the latter of which has more specificity toward PEA over other fatty acid amides .

Aplicaciones Científicas De Investigación

Anti-inflammatory and Proresolving Effects in Atherosclerosis : PEA promotes a proresolving macrophage phenotype and attenuates atherosclerotic plaque formation, showing potential as a therapeutic agent in chronic arterial inflammation like atherosclerosis (Rinne et al., 2018).

Adjunctive Treatment for Acute Mania : PEA has been studied as an adjunctive treatment in acute mania, indicating potential uses in psychiatric conditions (Abedini et al., 2022).

Major Depressive Disorder : In patients with major depressive disorder, PEA adjunctive therapy to citalopram can effectively improve symptoms, showing rapid-onset antidepressant effects (Ghazizadeh-Hashemi et al., 2018).

Pain and Inflammation Modulation via PPAR-α : PEA acts as an agonist to the nuclear receptor peroxisome proliferator-activated receptor-α (PPAR-α), mediating anti-inflammatory properties and offering potential for treating pain and inflammation (Lo Verme et al., 2005).

Neuroprotective and Anti-inflammatory Roles : PEA's neuroprotective mediator role, especially in brain aging, is supported by its interactions with cannabinoids and estrogen receptors, and its inhibition of neuroinflammatory markers (Morsanuto et al., 2020).

Treatment of Pain : Meta-analysis indicates PEA's efficacy in treating pain, showcasing its utility as a pain management compound (Artukoğlu et al., 2017).

Therapeutic Efficacy in Neurodegenerative Disorders and Pain : PEA's efficacy and safety in neurodegenerative disorders and pain perception are highlighted, including its different formulations and combinations with other compounds (Petrosino & Di Marzo, 2017).

Analgesic and Anti-inflammatory Effects in Cardiomyocytes and Endothelial Cells : PEA shows potential in reducing cardiotoxicity and inflammation in cells exposed to doxorubicin and anti-HER2 monoclonal antibody, indicating a new approach to resolving drug-induced vasculo-cardio toxicity and inflammation (Iovine et al., 2022).

Safety And Hazards

PEA is generally considered safe, and without adverse drug reactions (ADRs) or drug interactions . A 2016 study assessing safety claims in sixteen clinical trials, six case reports/pilot studies and a meta‐analysis of PEA as an analgesic, concluded that for treatment periods up to 49 days, clinical data argued against serious ADRs .

Direcciones Futuras

The therapeutic impact of PEA reverberates across diverse physiological systems, such as the central nervous system, gastrointestinal tract, vascular network, and the digestive and respiratory system . These attributes have fostered collaborations targeting conditions such as Alzheimer’s disease, multiple sclerosis, cerebral ischemia, neuroinflammation, general inflammation, pain, coagulopathy, steatohepatitis, and acute lung injury . Nevertheless, the imperative of reinforcing clinical investigation is evident . This review notably underscores the pivotal necessity for methodologically rigorous clinical trials to definitively establish the translational efficacy of PEA in ameliorating diverse inflammatory pathologies within the human milieu .

Propiedades

IUPAC Name |

N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i16D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-RZOBCMOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmitoylethanolamide-d4 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.2]octane-3-carboxamide,(S)-(9CI)](/img/no-structure.png)